BH3I-2'

Apoptosis Mitochondrial respiration Bcl-2 family

BH3I-2′ (315195-18-7) is a cell-permeable BH3 mimetic validated for apoptosis research. It is essential for studies requiring selective Bcl-xL/Bad disruption, sparing Bim/Puma interactions. Offers 250x greater mitochondrial uncoupling potency (EC50 ~80 nM) than HA14-1, enabling precise nanomolar assays. Crucial for calcium-mediated apoptosis and Bcl-2–SUMO crosstalk investigations where compound-specific activity is required.

Molecular Formula C19H11Cl3INO4S
Molecular Weight 582.6 g/mol
CAS No. 315195-18-7
Cat. No. B1666947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBH3I-2'
CAS315195-18-7
Synonyms3-iodo-5-chloro-N-(2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl)-2-hydroxybenzamide
BH3I-2' cpd
Molecular FormulaC19H11Cl3INO4S
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)I)O)Cl
InChIInChI=1S/C19H11Cl3INO4S/c20-10-1-3-12(4-2-10)29(27,28)13-5-6-15(22)17(9-13)24-19(26)14-7-11(21)8-16(23)18(14)25/h1-9,25H,(H,24,26)
InChIKeyXGTQWEPDCQCNBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-iodo-5-chloro-N-(2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl)-2-hydroxybenzamide (CAS 315195-18-7) for Apoptosis Research Procurement: A Cell-Permeable BH3 Mimetic Targeting Bcl-2/Bcl-xL


3-iodo-5-chloro-N-(2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl)-2-hydroxybenzamide (CAS 315195-18-7), commonly designated BH3I-2′, is a synthetic, cell-permeable small-molecule BH3 mimetic that functions by binding to the hydrophobic groove of the BH3 domain of anti-apoptotic proteins Bcl-2 and Bcl-xL [1]. It is structurally distinguished as an analogue of BH3I-2, incorporating a 3-iodo-5-chloro-2-hydroxybenzamide scaffold linked via an amide bond to a 2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl moiety, yielding a molecular formula of C19H11Cl3INO4S and a molecular weight of 582.62 g/mol . The compound has been extensively characterized for its capacity to disrupt BH3 domain-mediated protein-protein interactions between pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic members of the Bcl-2 family, thereby triggering mitochondrial outer membrane permeabilization and initiating the intrinsic apoptotic cascade [2].

Why BH3I-2' (315195-18-7) Cannot Be Substituted by Other BH3 Mimetics: Structural and Functional Divergence Within the Bcl-2 Inhibitor Class


Procurement of BH3I-2' (315195-18-7) for apoptosis research cannot be satisfied through generic substitution with other in-class BH3 mimetics due to substantial quantitative divergence in mitochondrial uncoupling potency and distinct selectivity profiles in disrupting Bcl-xL protein complexes. Although BH3I-2′, HA14-1, Chelerythrine, and ABT-737 are all classified as small-molecule BH3 mimetics capable of binding the BH3 domain of Bcl-2 family proteins, their effective concentration ranges and off-mitochondrial activities vary dramatically—differences that directly impact experimental reproducibility and the interpretation of mechanism-of-action studies [1]. For example, BH3I-2′ demonstrates approximately 250-fold greater potency in inducing mitochondrial uncoupling compared to HA14-1, a differential that precludes simple concentration-equivalent substitution in mitochondrial respiration assays [2]. Furthermore, BH3I-2′ exhibits a unique selectivity signature in its capacity to disrupt Bcl-xL/Bad complexes while sparing Bcl-xL/Bim and Bcl-xL/Puma interactions, a pattern not shared by other BH3 mimetics such as rottlerin [3]. These compound-specific quantitative and qualitative distinctions underscore the necessity of sourcing the exact CAS-designated material for studies requiring consistent, well-characterized Bcl-2/Bcl-xL inhibition.

Quantitative Differentiation Evidence for 3-iodo-5-chloro-N-(2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl)-2-hydroxybenzamide (315195-18-7): Head-to-Head and Cross-Study Comparisons


Mitochondrial Uncoupling Potency: BH3I-2' vs. HA14-1 (250-fold Difference)

BH3I-2′ exhibits markedly higher potency in inducing mitochondrial uncoupling compared to the widely used BH3 mimetic HA14-1. In a direct comparative study evaluating the effects of small organic BCL-2 ligands on isolated mitochondria, BH3I-2′ achieved half-maximal uncoupling at approximately 80 nM, whereas HA14-1 required approximately 20 μM to elicit the same effect [1]. This represents an approximate 250-fold difference in uncoupling potency. Chelerythrine, a third comparator compound tested in the same study, exhibited intermediate potency with half-maximal uncoupling at approximately 2 μM [2].

Apoptosis Mitochondrial respiration Bcl-2 family

Selectivity in Disrupting Bcl-xL Complexes: BH3I-2' vs. Rottlerin

BH3I-2′ demonstrates a distinct selectivity profile in its capacity to disrupt specific Bcl-xL protein complexes compared to the polyphenolic compound rottlerin. In co-immunoprecipitation studies using pancreatic cancer cell models, BH3I-2′ disrupted complexes of Bcl-xL with the BH3-only protein Bad, but did not disrupt Bcl-xL complexes with Bim or Puma [1]. In contrast, rottlerin exhibited the opposite selectivity: it disrupted Bcl-xL complexes with Bim and Puma, but had no effect on the Bcl-xL/Bad interaction [2]. Furthermore, siRNA knockdown experiments revealed that BH3I-2′, but not rottlerin, required Bad expression to stimulate apoptosis, confirming the functional relevance of this differential complex disruption [3].

Protein-protein interactions Bcl-xL BH3-only proteins

Calcium-Induced Calcium Release (CICR) Modulation in Bcl-2-Overexpressing Cells: BH3I-2′ Dose-Response Characterization

BH3I-2′ has been quantitatively characterized for its effects on calcium-induced calcium release (CICR) in pancreatic acinar cell models, with differential responses observed between control cells and Bcl-2-overexpressing cells. In control cells, BH3I-2′ induced CICR in a dose-dependent manner across a tested concentration range. However, in Bcl-2-overexpressing cells, CICR induced by different doses of BH3I-2′ was markedly decreased compared with control [1]. This attenuation of CICR in the Bcl-2-overexpressing background confirms that BH3I-2′ modulates calcium signaling in a Bcl-2-dependent manner. Additionally, pharmacological inhibition of IP3 receptors and ryanodine receptors (RyRs) dramatically reduced activation of apoptosis by BH3I-2′, establishing a mechanistic link between calcium store release and the compound‘s pro-apoptotic activity [2].

Calcium signaling Bcl-2 overexpression Pancreatic acinar cells

Subcellular Redistribution of Sumoylated Proteins: A BH3I-2′-Specific Nuclear Effect

BH3I-2′ treatment induces a specific intracellular redistribution of sumoylated proteins to PML and non-PML nuclear bodies, an effect that is not broadly documented for all BH3 mimetics and represents a compound-specific cellular phenotype. Immunofluorescence microscopy revealed that both the relative number and intensity of endogenously expressed SUMO-1 foci in the nucleus were increased following BH3I-2′ treatment [1]. This effect was specific to conjugated SUMO, as a conjugation-incompetent GG-to-AA SUMO-1 mutant was insensitive to BH3I-2′ treatment [2]. Importantly, BH3I-2′ exhibited similar effects on SUMO-2 and SUMO-3 as it did on SUMO-1 [3]. Notably, siRNA-mediated knockdown of Bcl-2 also altered levels of sumoylated proteins and their presence in detergent-insoluble compartments, confirming that the observed SUMO redistribution is linked to Bcl-2 modulation [4].

SUMOylation Nuclear bodies Bcl-2 modulation

Validated Research Applications for 3-iodo-5-chloro-N-(2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl)-2-hydroxybenzamide (315195-18-7) Based on Quantitative Evidence


Mitochondrial Respiration and Permeability Transition Pore (PTP) Studies Requiring High-Potency Bcl-2 Ligands

BH3I-2′ (315195-18-7) is the optimal selection for mitochondrial bioenergetics assays that demand potent uncoupling activity at nanomolar concentrations. With half-maximal mitochondrial uncoupling at approximately 80 nM, BH3I-2′ provides a 250-fold potency advantage over HA14-1, enabling researchers to probe Bcl-2-dependent respiratory effects without exceeding concentrations that trigger secondary respiratory inhibition [1]. This application scenario is directly supported by direct head-to-head comparative data demonstrating BH3I-2′ > Chelerythrine > HA14-1 in relative uncoupling potency [2].

Mechanistic Studies of Bad-Dependent Apoptotic Signaling Pathways

For investigations focused on the BH3-only protein Bad and its role in Bcl-xL-mediated apoptotic regulation, BH3I-2′ is the compound of choice due to its demonstrated ability to selectively disrupt Bcl-xL/Bad complexes while sparing Bcl-xL/Bim and Bcl-xL/Puma interactions [1]. This selectivity profile distinguishes BH3I-2′ from other agents such as rottlerin, which operates through an alternative complex-disruption mechanism independent of Bad [2]. Procurement of authentic BH3I-2′ is therefore essential for reproducible Bad-pathway interrogation [3].

Calcium Signaling Studies at the Bcl-2 Family–ER Interface

BH3I-2′ is validated for use in pancreatic acinar cell models and other systems where the intersection of Bcl-2 protein function and endoplasmic reticulum (ER) calcium store release is under investigation. Quantitative characterization has established that BH3I-2′ induces dose-dependent calcium-induced calcium release (CICR) in control cells, with markedly attenuated responses in Bcl-2-overexpressing backgrounds [1]. This Bcl-2-dependent modulation of calcium signaling, coupled with the demonstrated dependence of BH3I-2′-induced apoptosis on IP3R and RyR activity, positions the compound as a specific tool for dissecting calcium-mediated apoptotic mechanisms [2].

SUMOylation and Nuclear Body Dynamics Research

BH3I-2′ enables unique investigations into the relationship between Bcl-2 family protein inhibition and post-translational SUMO modification. Treatment with BH3I-2′ specifically induces the redistribution of SUMO-1, SUMO-2, and SUMO-3 conjugated proteins to PML and non-PML nuclear bodies, an effect that is dependent on SUMO conjugation competence and is recapitulated by Bcl-2 knockdown [1]. This compound-specific phenotype provides a validated experimental system for studying Bcl-2–SUMO pathway crosstalk that may not be achievable with alternative BH3 mimetics lacking this nuclear activity profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BH3I-2'

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.